5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS No.: 1781587-23-2
Cat. No.: VC3106274
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781587-23-2 |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | 5-cyclobutyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H15N3O/c1-2-7(3-1)10-12-9(13-14-10)8-4-5-11-6-8/h7-8,11H,1-6H2 |
| Standard InChI Key | ANUWUVACIIGCLN-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=NC(=NO2)C3CCNC3 |
| Canonical SMILES | C1CC(C1)C2=NC(=NO2)C3CCNC3 |
Introduction
5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure and potential pharmacological applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antidiabetic properties. The specific arrangement of cyclobutyl and pyrrolidinyl groups enhances its interaction with biological targets.
Synthesis of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
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Formation of the Oxadiazole Ring: The initial step often involves the reaction between hydrazine derivatives and carboxylic acids or their derivatives to form the oxadiazole framework.
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Cyclobutyl Group Introduction: The cyclobutyl moiety can be introduced via cyclization reactions or by using cyclobutane derivatives in the reaction mixture.
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Pyrrolidine Attachment: The final step usually involves attaching the pyrrolidine group through nucleophilic substitution or coupling reactions.
Biological Activities
Research indicates that compounds similar to 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exhibit a range of biological activities:
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Antidiabetic Effects: Studies have shown that oxadiazole derivatives can inhibit DPP-IV (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism, leading to lower blood glucose levels in diabetic models .
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Analgesic Properties: Some derivatives have demonstrated significant analgesic effects in animal models, suggesting potential use in pain management .
Research Findings
Recent studies have focused on the pharmacological evaluation of oxadiazole derivatives:
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